(3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone
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Overview
Description
(3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone, also known as FCPR03, is a synthetic compound that has been studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of (3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer research, this compound has been shown to inhibit the AKT/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cell growth and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of (3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone for lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, one limitation is its limited solubility, which can make it difficult to administer in certain experiments.
Future Directions
For research on (3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone include further studies on its mechanism of action, its potential use in combination with other drugs, and its potential use in treating other diseases. Additionally, research on the optimization of the synthesis method and the development of more soluble analogs could be explored.
Synthesis Methods
The synthesis of (3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone involves a multi-step process. The first step is the synthesis of 3-chlorobenzaldehyde and 2-fluorobenzaldehyde. These aldehydes are then reacted with piperidine to form the corresponding imines. The imines are then reduced to the corresponding amines, which are then reacted with acetyl chloride to form the corresponding acetamides. Finally, the acetamides are reacted with 3-chloroacetophenone to form this compound.
Scientific Research Applications
(3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Properties
IUPAC Name |
(E)-1-[3-(3-chlorobenzoyl)piperidin-1-yl]-3-(2-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO2/c22-18-8-3-6-16(13-18)21(26)17-7-4-12-24(14-17)20(25)11-10-15-5-1-2-9-19(15)23/h1-3,5-6,8-11,13,17H,4,7,12,14H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEUSQYOVIGOPH-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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